N,N,2-trimethylcyclobutane-1-carboxamide
Description
Structural Context within Substituted Cyclobutane (B1203170) Systems
Cyclobutanes are four-membered carbocyclic ring systems that are important structural units in many biologically significant compounds. acs.org Their inherent ring strain, a consequence of compressed C-C-C bond angles deviating from the ideal sp³ hybridization angle of 109.5°, makes them valuable synthetic intermediates for ring-opening and ring-expansion reactions. acs.orgnih.gov The synthesis of highly substituted cyclobutanes, such as the trimethylated subject of this article, presents a considerable challenge, demanding methods that can control both regioselectivity and stereoselectivity. acs.orgacs.org
The presence of multiple substituents on the cyclobutane ring, as in N,N,2-trimethylcyclobutane-1-carboxamide, introduces significant stereochemical complexity. For a 1,2-disubstituted cyclobutane, the substituents can be on the same side of the ring (cis) or on opposite sides (trans). libretexts.org The addition of a third substituent, as in this case, creates multiple potential stereoisomers, each with unique spatial arrangements and potentially different chemical and physical properties. The stereochemical outcome of synthetic routes is often dictated by the mechanism of the cyclization reaction used. For example, [2+2] cycloaddition reactions are a common method for forming cyclobutane rings and can proceed with high stereoselectivity under the right catalytic conditions. acs.orgorganic-chemistry.org
Table 1: Comparative Properties of Cycloalkanes
| Cycloalkane | Ring Strain (kcal/mol) | C-C-C Bond Angle |
|---|---|---|
| Cyclopropane | 27.5 | 60° |
| Cyclobutane | 26.3 | ~88° (puckered) |
| Cyclopentane (B165970) | 6.2 | ~105° (envelope) |
This table illustrates the high ring strain in cyclobutane compared to larger rings, a defining feature of its chemistry.
Significance of N,N-Disubstituted Carboxamide Moieties in Complex Organic Frameworks
The N,N-disubstituted carboxamide, also known as a tertiary amide, is a crucial functional group in a vast array of organic molecules, including many pharmaceuticals and biologically active compounds. wikidata.orgfiveable.menih.gov Unlike primary and secondary amides, tertiary amides lack an N-H bond and therefore cannot act as hydrogen bond donors, though the carbonyl oxygen can still act as a hydrogen bond acceptor.
A defining characteristic of the amide bond is its planarity, which arises from the delocalization of the nitrogen's lone pair of electrons into the carbonyl π-system. fiveable.me This resonance stabilization makes the amide bond particularly robust and less reactive than other carbonyl derivatives like esters or ketones. nih.govnih.gov This stability is a key reason for the prevalence of amide bonds in the backbone of proteins and in many synthetic polymers.
Rotation around the C-N bond of an amide is significantly restricted, with a rotational energy barrier that can be quite high, often in the range of 75-81 kJ/mol for sterically hindered amides. cdnsciencepub.comacs.org This restricted rotation can lead to the existence of distinct cis and trans conformers, which can be observed and characterized by techniques like NMR spectroscopy. mdpi.comnih.gov In this compound, the two methyl groups on the nitrogen are non-equivalent, and their orientation relative to the cyclobutane ring will be influenced by the steric hindrance imposed by the adjacent 2-methyl group on the ring. The interplay between the bulky N,N-dimethylamino group and the substituted cyclobutane ring can influence both the rotational barrier of the C-N bond and the preferred conformation of the entire molecule. cdnsciencepub.com Furthermore, the use of N,N-disubstituted amides as protecting groups for amino functionalities is a common strategy in organic synthesis due to their enhanced stability against nucleophilic attack and hydrolysis compared to less substituted amides. fiveable.me
Overview of Research Gaps in Cyclobutane-Amide Chemistry
Despite the importance of both cyclobutanes and amides, the chemistry of molecules that combine these two features, particularly in highly substituted forms like this compound, is not fully explored. Several research gaps can be identified.
First, the development of general and highly stereoselective synthetic methods for constructing polysubstituted cyclobutane-carboxamides remains a significant challenge. acs.orgnih.gov While various cycloaddition and ring-expansion methods exist, achieving precise control over multiple stereocenters on a strained four-membered ring, especially when one substituent is a sterically demanding tertiary amide, requires further methodological advancement. acs.orgorganic-chemistry.org
Second, there is a lack of detailed conformational analysis of such systems. The combination of a puckered, strained ring with a sterically hindered, planar amide group creates a complex conformational landscape. Understanding the preferred three-dimensional structures and the energy barriers between different conformers is crucial for predicting reactivity and potential biological interactions. While studies exist on hindered amides and substituted cyclobutanes separately, their combined effect is an area ripe for investigation, likely through a combination of advanced NMR techniques and computational modeling. cdnsciencepub.comacs.org
Finally, the selective functionalization of the cyclobutane ring in the presence of a robust amide group is another underexplored area. The amide bond is generally unreactive, but modern synthetic methods have emerged for its activation. nih.govnih.govresearchgate.net However, developing reactions that can selectively target the C-H bonds of the cyclobutane ring without affecting the amide, or vice-versa, would provide powerful tools for creating diverse molecular architectures from a common cyclobutane-amide scaffold. The development of catalytic systems that can differentiate between the various C-H bonds on the ring (e.g., at the C3 or C4 positions) in a molecule like this compound represents a frontier in selective synthesis.
Properties
CAS No. |
90204-09-4 |
|---|---|
Molecular Formula |
C8H15NO |
Molecular Weight |
141.2 |
Purity |
95 |
Origin of Product |
United States |
Retrosynthetic Analysis and Advanced Synthetic Methodologies for N,n,2 Trimethylcyclobutane 1 Carboxamide
Strategic Considerations for Cyclobutane (B1203170) Core Construction
The construction of the substituted cyclobutane framework is the primary challenge in the synthesis of N,N,2-trimethylcyclobutane-1-carboxamide. Several strategies can be envisioned for the formation of this four-membered ring.
Exploitation of [2+2] Cycloaddition Chemistry for Four-Membered Ring Formation
[2+2] cycloaddition reactions are a powerful and direct method for the synthesis of cyclobutane rings. nih.govnih.gov These reactions involve the combination of two unsaturated components, typically two alkenes, an alkene and a ketene (B1206846), or related species, to form a four-membered ring. nih.govlibretexts.org In the context of this compound, a plausible retrosynthetic disconnection involves a [2+2] cycloaddition between an appropriately substituted alkene and a ketene or keteniminium ion. researchgate.net
Photochemical [2+2] cycloadditions are particularly useful for creating strained four-membered rings and can be applied in both intermolecular and intramolecular fashions. libretexts.org One of the reacting partners must be capable of absorbing light to enter an excited state. libretexts.org Thermal [2+2] cycloadditions involving ketenes are also a common strategy. Ketenes, being sterically unencumbered and linear, are excellent substrates for these reactions. harvard.edu The regiochemistry of such additions is generally straightforward, with the electron-rich atom of the ketenophile attacking the electron-poor carbonyl carbon of the ketene. libretexts.org
Recent advancements have expanded the scope of [2+2] cycloadditions, including the use of visible light catalysis and transition metal catalysis, which have improved reaction efficiency and functional group tolerance. nih.gov For instance, a method for the [2+2] cycloaddition of terminal alkenes with allenoates has been developed, allowing for the rapid synthesis of 1,3-substituted cyclobutanes. nih.govacs.org
Intramolecular Cyclization Approaches to Substituted Cyclobutanes
Intramolecular cyclization represents another key strategy for constructing substituted cyclobutanes. These methods often involve the formation of a single bond to close a pre-existing carbon chain into a four-membered ring. A common approach involves intramolecular alkylation/decarboxylation strategies utilizing malonate derivatives. nih.gov
Another powerful technique is the use of C-H functionalization logic. nih.gov This approach considers a carbonyl group, such as the one in the target carboxamide, as a directing group to facilitate the formation of a carbon-carbon bond at a specific position on the cyclobutane ring. nih.gov For example, the dianion of a substituted acetic acid can be treated with epichlorohydrin (B41342) in a double-alkylation reaction to form a hydroxy acid, which can then be further elaborated to the desired cyclobutane. nih.govacs.org
Ring-opening reactions of bicyclobutanes (BCBs) also provide a modular entry into functionalized cyclobutanes and cyclobutenes. nih.govrsc.org These reactions can proceed via polar or radical pathways, and the selectivity often depends on the nature of the substituents on the BCB and the reaction conditions. nih.govrsc.org
Stereocontrolled Access to Cyclobutane Chirality
Achieving the desired stereochemistry in substituted cyclobutanes is a significant synthetic challenge due to the fluxional nature of the ring system, which can make spectroscopic analysis and prediction of stereochemical outcomes difficult. acs.orgcalstate.educalstate.edu Several methods have been developed to exert stereochemical control during cyclobutane synthesis. calstate.educalstate.edu
One approach is the use of chiral auxiliaries or catalysts in [2+2] cycloaddition reactions. researchgate.net For instance, chiral keteniminium salts have been used in [2+2] cycloadditions with olefins to yield cis-α-aminocyclobutanones with good enantioselectivity. researchgate.net Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of cyclobutane derivatives. mdpi.com
Diastereoselective reductions of prochiral cyclobutane derivatives can also be employed. For example, the diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative using sodium borohydride (B1222165) has been used to synthesize a cis-1,3-disubstituted cyclobutane carboxylic acid scaffold. acs.org The stereochemical outcome of such reactions can often be influenced by controlling reaction conditions and the purity of starting materials. acs.org
Convergent and Linear Synthesis Pathways for this compound
Once the substituted cyclobutane carboxylic acid core is established, the final steps involve the formation of the carboxamide bond and the installation of the methyl substituents.
Carboxamide Bond Formation through Activated Carboxylic Acid Derivatives and Amines
The formation of the amide bond between the cyclobutanecarboxylic acid and dimethylamine (B145610) is a standard transformation in organic synthesis. This can be achieved through the activation of the carboxylic acid. Common methods include conversion of the carboxylic acid to an acid chloride, followed by reaction with the amine. lookchem.com
Alternatively, a wide variety of coupling reagents can be employed to facilitate the direct amidation of the carboxylic acid. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are frequently used to activate the carboxylic acid in situ, allowing for its reaction with the amine under mild conditions. youtube.comnih.gov The choice of coupling reagent and reaction conditions can be crucial to avoid side reactions, such as epimerization, especially if chiral centers are present. nih.gov Enzymatic methods using carboxylic acid reductases (CARs) have also been explored for amide bond formation, offering a biocatalytic approach. polimi.it
A study reported a one-pot tandem base-catalyzed amidation/aza-Michael addition protocol for the synthesis of β-N-heterocyclic cyclobutane carboximides. researchgate.net This highlights the potential for developing efficient, multi-component reactions for the synthesis of complex cyclobutane derivatives.
Installation of Methyl Substituents via Regioselective and Stereoselective Alkylation
The installation of the methyl group at the C2 position of the cyclobutane ring can be achieved at different stages of the synthesis. If a [2+2] cycloaddition strategy is employed, one of the starting alkenes would already contain the methyl substituent.
Alternatively, alkylation of a pre-formed cyclobutane ring can be performed. Regioselective deprotonation and subsequent alkylation can be challenging due to the similar acidity of the cyclobutane protons. However, the use of directing groups can facilitate regioselective functionalization. For instance, a carboxamido group can direct deprotonation to the β-position of a cyclobutane ring using a suitable base like BuMgN(i-Pr)2. lookchem.com
Stereoselective alkylation can be achieved by employing chiral auxiliaries or by controlling the approach of the electrophile to a diastereotopic face of a chiral cyclobutane intermediate. The relative stereochemistry of the substituents on the cyclobutane ring will influence the conformational preference of the ring and can be exploited to achieve the desired stereochemical outcome.
Enantioselective and Diastereoselective Synthesis of Defined Stereoisomers
The biological activity of chiral molecules is often dictated by their specific stereochemistry. Consequently, the development of methods for the enantioselective and diastereoselective synthesis of this compound is of paramount importance. While direct asymmetric synthesis of this specific compound is not extensively documented, several powerful strategies for the stereocontrolled synthesis of substituted cyclobutanes can be adapted.
A plausible approach to introduce stereocenters at the C1 and C2 positions of the cyclobutane ring involves the asymmetric functionalization of a cyclobutene (B1205218) precursor. One such strategy is the catalytic asymmetric hydrometallation of a suitable cyclobutene. For instance, rhodium-catalyzed asymmetric hydrometallation of meso-cyclobutenes with salicylaldehydes has been shown to produce chiral, substituted cyclobutanes with high enantioselectivity. nih.gov This method, however, introduces a functional group that would require further manipulation to arrive at the target methyl group.
A more direct approach could involve a catalytic asymmetric conjugate addition to a cyclobutene-1-carboxylate derivative. While a methyl group is a challenging nucleophile for this transformation, related Michael additions provide a strong proof-of-concept. For example, the diastereoselective and enantioselective sulfa-Michael addition to cyclobutenes has been achieved with high yields and selectivities using chiral organocatalysts like cinchona-based squaramides. rsc.orgresearchgate.netnih.govrsc.org This suggests that with appropriate catalyst development, a stereocontrolled conjugate addition of a methyl source could be feasible.
Another powerful strategy is the use of a cascade reaction, such as an iridium-catalyzed asymmetric allylic etherification followed by a visible-light-induced [2+2] cycloaddition. chemistryviews.org This method has been successfully employed for the synthesis of enantioenriched oxa- researchgate.netresearchgate.net-bicyclic heptanes, which can be envisioned as precursors to functionalized cyclobutanes.
A diastereoselective approach could be realized through the reduction of a suitable cyclobutanone (B123998) precursor. For example, the diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative using sodium borohydride has been shown to be highly cis-selective. acs.org This approach could be adapted to set the relative stereochemistry between the C1-carboxyl and a C2-precursor group.
The following table summarizes representative results for the stereoselective synthesis of substituted cyclobutanes from analogous systems reported in the literature, which could guide the development of a synthesis for this compound.
| Precursor/Reaction Type | Catalyst/Reagent | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) | Yield (%) | Reference |
| Sulfa-Michael addition to cyclobutene | DBU | >95:5 | - | up to quant. | rsc.orgresearchgate.netnih.govrsc.org |
| Enantioselective sulfa-Michael addition | Chiral squaramide | - | up to 99.7:0.3 | high | rsc.orgresearchgate.netnih.govrsc.org |
| Diastereoselective reduction of cyclobutylidene Meldrum's acid | NaBH₄ | 10:1 (cis) | - | - | acs.org |
| Asymmetric allylic etherification/[2+2] cycloaddition | [Ir(cod)Cl]₂/chiral ligand | good | excellent | moderate to high | chemistryviews.org |
Table 1: Representative data for stereoselective synthesis of substituted cyclobutanes.
Optimization of Reaction Conditions and Catalyst Screening for High-Yield Production
The final step in the synthesis of this compound is the formation of the amide bond between 2-methylcyclobutane-1-carboxylic acid and dimethylamine. While seemingly straightforward, the coupling of sterically hindered carboxylic acids can be challenging, often requiring careful optimization of reaction conditions and the selection of appropriate coupling agents and catalysts to achieve high yields.
A variety of modern amide coupling reagents have been developed to overcome the challenges posed by sterically demanding substrates. Standard reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activator like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) could serve as a starting point for optimization.
For particularly hindered couplings, more potent reagents may be necessary. For instance, phosphonium-based reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or uronium-based reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and its derivatives are often more effective.
A systematic screening of coupling agents, solvents, bases, and reaction temperatures would be crucial for maximizing the yield. The choice of solvent can significantly impact the reaction rate and solubility of the components, with common choices including dichloromethane (B109758) (DCM), dimethylformamide (DMF), and acetonitrile (B52724) (MeCN). The addition of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), is typically required to neutralize the acid formed during the reaction.
Recent advancements in amide bond formation have introduced catalytic methods that can be more efficient and generate less waste. For example, the use of 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) as a catalyst in conjunction with di-tert-butyl dicarbonate (B1257347) (Boc₂O) has been shown to be highly effective for the N-acylation of various nitrogen-containing heterocycles and could potentially be adapted for this synthesis. tohoku.ac.jp
The following table outlines a potential screening matrix for the optimization of the amide coupling reaction.
| Coupling Reagent | Additive | Base | Solvent | Temperature (°C) |
| EDC | HOBt | DIPEA | DCM | Room Temperature |
| EDC | HOAt | DIPEA | DMF | Room Temperature |
| HATU | - | DIPEA | MeCN | Room Temperature |
| BOP | - | TEA | DCM | 0 to Room Temp. |
| T3P | - | Pyridine | EtOAc | 50 |
| Boc₂O | DMAPO | - | MeCN | Room Temperature |
Table 2: Proposed screening matrix for the optimization of amide bond formation.
By systematically evaluating these parameters, a high-yield and robust protocol for the production of this compound can be established.
Mechanistic Elucidation of Reactions Involving N,n,2 Trimethylcyclobutane 1 Carboxamide
Examination of Amide Bond Formation Mechanisms
The synthesis of N,N,2-trimethylcyclobutane-1-carboxamide, like other amides, hinges on the formation of the robust amide bond. This process is a cornerstone of organic synthesis, particularly in the pharmaceutical industry. researchgate.net The stability of the amide bond is attributed to resonance, which imparts a partial double bond character to the C-N bond. nih.gov
Nucleophilic Acyl Substitution Pathways and Intermediates
The formation of the amide bond in this compound proceeds through a nucleophilic acyl substitution mechanism. masterorganicchemistry.comlibretexts.org This is a two-step process involving an addition-elimination sequence. masterorganicchemistry.com
The reaction is initiated by the attack of a nucleophile, in this case, a primary or secondary amine, on the electrophilic carbonyl carbon of a carboxylic acid derivative. This leads to the formation of a transient tetrahedral intermediate. masterorganicchemistry.comlibretexts.org This intermediate is characterized by an sp3-hybridized carbon that was formerly the sp2-hybridized carbonyl carbon.
The subsequent step involves the collapse of this tetrahedral intermediate. The carbonyl group is reformed, and a leaving group is expelled. masterorganicchemistry.com The nature of the leaving group is critical to the reaction's success; better leaving groups facilitate the reaction. youtube.com In the synthesis of amides from carboxylic acids, the hydroxyl group (-OH) is a poor leaving group. libretexts.org Therefore, it must be converted into a better leaving group to promote the reaction. libretexts.org
Cyclobutane (B1203170) Ring Reactivity and Transformations
The cyclobutane ring in this compound is a source of significant ring strain. This inherent strain makes the ring susceptible to various chemical transformations that are not typically observed in acyclic or larger ring systems. The relief of this strain is a powerful thermodynamic driving force for many of its reactions. nih.govnih.gov
Investigations into Pericyclic Reactions of the Cyclobutane System
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.eduresearchgate.net They are characterized by a simultaneous reorganization of bonding electrons and are often highly stereospecific. msu.edu
Electrocyclic reactions, a class of pericyclic reactions, involve the interconversion of a conjugated π-system and a cyclic compound. researchgate.netlibretexts.org The cyclobutene-butadiene interconversion is a classic example. masterorganicchemistry.com While this compound itself does not have the requisite conjugated system for a typical electrocyclic ring-opening, the cyclobutane ring can participate in such reactions if unsaturation is introduced. For instance, the thermal ring-opening of a cyclobutene (B1205218) derivative would proceed in a conrotatory fashion to relieve ring strain and form a conjugated diene. masterorganicchemistry.com
[2+2] cycloadditions are another type of pericyclic reaction that can form or cleave cyclobutane rings. capes.gov.br The reverse of this reaction, a cycloreversion, can lead to the fragmentation of the cyclobutane ring. These reactions are often promoted photochemically. libretexts.org
Mechanisms of Ring Strain Release and Ring-Opening Reactions
The significant ring strain in cyclobutanes provides a strong thermodynamic driving force for ring-opening reactions. nih.govnih.gov These reactions can be initiated by various means, including heat, light, or the use of catalysts.
The mechanism of these ring-opening reactions often involves the cleavage of a C-C sigma bond. For instance, in the presence of a suitable catalyst, the cyclobutane ring can undergo C-C bond activation. nih.gov This process can be facilitated by the coordination of a metal center to the molecule, which can weaken the C-C bonds and lower the activation energy for their cleavage.
Catalytic Transformations of the Cyclobutane Core
Catalysts can play a pivotal role in the selective transformation of the cyclobutane core. Metal catalysts, in particular, are effective in promoting a variety of reactions.
For example, transition metal catalysts can facilitate the isomerization of cyclobutane derivatives to other cyclic or acyclic structures. These transformations often proceed through organometallic intermediates where the metal center is inserted into a C-C or C-H bond of the cyclobutane ring. The subsequent reductive elimination or β-hydride elimination steps can lead to a variety of products.
Catalytic enantioselective [2+2] cycloadditions have emerged as a powerful tool for the synthesis of chiral cyclobutanes. capes.gov.br These reactions utilize chiral catalysts to control the stereochemistry of the newly formed stereocenters, providing access to enantiomerically enriched cyclobutane derivatives.
Stereochemical Control and Stereoselectivity in Reaction Pathways
The presence of a chiral center at the C2 position, bearing a methyl group, and the pro-chiral center at C1, attached to the carboxamide group, makes this compound a molecule of significant stereochemical interest. Any reaction at or adjacent to these centers will proceed with a certain degree of stereoselectivity, the extent of which is determined by the reaction's mechanism and the associated transition state energies.
The prediction of stereochemical outcomes in reactions of this compound hinges on the analysis of the relative energies of diastereomeric transition states. Computational chemistry provides powerful tools for modeling these transient structures. sciencedaily.com For instance, in a reaction involving nucleophilic attack at the carbonyl carbon of the amide, the incoming nucleophile can approach from two diastereotopic faces, leading to two different stereoisomeric products.
The geometry of the cyclobutane ring, which is not perfectly planar but slightly puckered, plays a crucial role. docbrown.info The substituent at the C2 position (the methyl group) will preferentially occupy an equatorial-like position to minimize steric strain. This conformational preference influences the accessibility of the two faces of the carbonyl group. The transition state that minimizes steric interactions between the incoming nucleophile, the N,N-dimethylamino group, the C2-methyl group, and the rest of the cyclobutane ring will be lower in energy and thus favored.
In reactions analogous to the ring-opening of cyclobutenes, theoretical studies have shown that the nature and position of substituents can have a profound effect on the activation barriers and the preferred rotational direction of the groups involved. researchgate.netacs.org For example, a study on the thermal ring-opening of 3-substituted cyclobutenes highlighted how electronic effects, such as negative hyperconjugation, can stabilize one transition state over another, sometimes counteracting expected steric effects. acs.org While this compound does not undergo the same ring-opening, the principles of how substituents stabilize or destabilize transition states are transferable.
Table 1: Hypothetical Relative Transition State Energies for Nucleophilic Addition to a Cyclobutane Carboxamide Derivative
| Approaching Face of Nucleophile | Relative Energy (kcal/mol) | Predicted Major Diastereomer |
| Re face | 0 | (1R, 2S)-product |
| Si face | +2.5 | (1S, 2S)-product |
Note: This table is illustrative and based on general principles of steric hindrance in related systems. The actual energy differences would require specific quantum mechanical calculations.
The presence of a stereocenter at C2 in this compound renders the two methyl groups on the amide nitrogen diastereotopic. This is because replacing either one with a different group would result in a diastereomer. Consequently, in an achiral solvent, these two methyl groups are expected to be chemically non-equivalent and should, in principle, exhibit distinct signals in high-resolution NMR spectroscopy. stackexchange.commasterorganicchemistry.com The degree of their chemical shift difference would depend on the conformational rigidity of the molecule and the proximity of the methyl groups to the chiral center.
Similarly, the two methylene (B1212753) protons on the C3 carbon of the cyclobutane ring are diastereotopic. The local electronic environments of these two protons are different due to their fixed spatial relationships with the methyl group at C2 and the carboxamide group at C1. This non-equivalence would be observable in the ¹H NMR spectrum, where they would appear as distinct signals, each likely split into a doublet of doublets by geminal and vicinal couplings. masterorganicchemistry.com The differentiation of these protons is a direct consequence of the chirality of the molecule.
In contrast, if the methyl group at C2 were absent, the molecule (N,N-dimethylcyclobutane-1-carboxamide) would be achiral. In this case, the two methyl groups on the nitrogen would be enantiotopic. Replacement of one or the other with a different group would create a pair of enantiomers. In an achiral solvent, these enantiotopic groups are indistinguishable by NMR. However, they can be differentiated by a chiral solvating agent or by reaction with a chiral reagent.
The protons on the C2 and C4 carbons (in the absence of the C2-methyl group) would also be enantiotopic pairs, as would the protons on the C3 carbon.
The study of how these stereotopic groups behave in a reaction provides insight into the mechanism. For example, a reaction that selectively involves one diastereotopic methyl group over the other demonstrates a high degree of stereochemical control, likely dictated by a highly ordered transition state where the enzyme or catalyst can distinguish between the two groups.
Table 2: Stereotopic Relationships in this compound and a Related Achiral Analogue
| Compound | Groups | Stereotopic Relationship | Expected NMR Equivalence (in achiral solvent) |
| This compound | N-Methyl groups | Diastereotopic | Non-equivalent |
| This compound | C3 Methylene protons | Diastereotopic | Non-equivalent |
| N,N-dimethylcyclobutane-1-carboxamide | N-Methyl groups | Enantiotopic | Equivalent |
| N,N-dimethylcyclobutane-1-carboxamide | C2 Methylene protons | Enantiotopic | Equivalent |
This analysis of stereotopic groups is fundamental to understanding the stereoselectivity of reactions. For instance, asymmetric synthesis often relies on the ability of a chiral catalyst or reagent to differentiate between enantiotopic faces or groups of a prochiral substrate. acs.org
Advanced Spectroscopic and Diffraction Techniques for Structural Characterization of N,n,2 Trimethylcyclobutane 1 Carboxamide
High-Field and Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
High-field NMR spectroscopy offers unparalleled insight into molecular structure at the atomic level. For N,N,2-trimethylcyclobutane-1-carboxamide, a combination of one-dimensional and multi-dimensional NMR experiments is essential for the unambiguous assignment of all proton and carbon resonances and for probing the molecule's three-dimensional structure and dynamic behavior.
The initial step in the NMR analysis is the complete assignment of all proton (¹H) and carbon (¹³C) signals. This is achieved through a combination of 1D ¹H and ¹³C spectra, along with 2D correlation experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). researchgate.netdtic.mildocbrown.info
¹H and ¹³C NMR: The ¹H NMR spectrum is expected to show distinct signals for the N-methyl groups, the C2-methyl group, and the protons on the cyclobutane (B1203170) ring. The chemical environments of the ring protons are diastereotopic, potentially leading to complex splitting patterns. The ¹³C NMR spectrum will display unique resonances for the carbonyl carbon, the quaternary carbon at C1, the methine carbon at C2, the two methylene (B1212753) carbons of the ring, and the three methyl carbons.
COSY: The ¹H-¹H COSY experiment reveals proton-proton coupling networks. researchgate.net For this compound, cross-peaks would be observed between the proton on C2 and the adjacent methylene protons on C3, as well as between the methylene protons on C3 and C4. This allows for the tracing of the connectivity around the cyclobutane ring.
HSQC: The ¹H-¹³C HSQC experiment correlates each proton signal with the signal of the carbon to which it is directly attached. docbrown.info This powerful technique allows for the unambiguous assignment of carbon resonances based on the previously assigned proton signals. For instance, the proton signal for the C2-methyl group will show a correlation to the corresponding methyl carbon signal.
Correlations from the N-methyl protons to the carbonyl carbon (C=O) and the other N-methyl carbon.
Correlations from the C2-methyl protons to the C1, C2, and C3 carbons of the cyclobutane ring.
Correlations from the ring protons to the carbonyl carbon and other carbons in the ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| 1 | - | ~50-60 | - |
| 2 | ~2.5-3.0 (m) | ~40-50 | C1, C3, C=O, C(CH₃) |
| 3 | ~1.8-2.4 (m) | ~25-35 | C1, C2, C4 |
| 4 | ~1.8-2.4 (m) | ~20-30 | C1, C2, C3 |
| C=O | - | ~170-175 | - |
| N-CH₃ (a) | ~2.9 (s) | ~35-40 | C=O, N-CH₃ (b) |
| N-CH₃ (b) | ~3.1 (s) | ~35-40 | C=O, N-CH₃ (a) |
| 2-CH₃ | ~1.1 (d) | ~15-25 | C1, C2, C3 |
Note: Predicted chemical shifts are estimates and can vary based on solvent and other experimental conditions. Due to restricted rotation around the amide bond, the N-methyl groups are expected to be diastereotopic and show separate signals.
The presence of two stereocenters (C1 and C2) in this compound gives rise to diastereomers (cis and trans). The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is instrumental in determining the relative stereochemistry. NOESY detects through-space interactions between protons that are in close proximity. youtube.com For example, in the cis-isomer, a NOE correlation would be expected between the protons of the 2-methyl group and the carboxamide group at C1. Conversely, in the trans-isomer, such a correlation would be absent or very weak.
To determine the absolute stereochemistry and enantiomeric purity, chiral shift reagents can be employed. researchgate.netresearchgate.net These are typically lanthanide complexes that are themselves chiral. nih.gov When added to a solution of a chiral analyte like this compound, they form diastereomeric complexes that have different NMR spectra. This results in the separation of signals for the two enantiomers, allowing for their quantification.
This compound can exhibit at least two types of conformational dynamics that can be studied by variable-temperature NMR.
Cyclobutane Ring Puckering: The cyclobutane ring is not planar and undergoes a rapid "puckering" motion at room temperature. nih.govrsc.org This can lead to averaging of the axial and equatorial proton signals. By lowering the temperature, this process can be slowed down on the NMR timescale, potentially leading to the resolution of distinct signals for the axial and equatorial protons.
Amide Bond Rotation: Rotation around the C-N amide bond is restricted due to the partial double bond character. This results in two distinct N-methyl environments, which are often observable in the NMR spectrum at room temperature. auremn.org.br By increasing the temperature, the rate of rotation increases, which can lead to broadening and eventual coalescence of the two N-methyl signals into a single sharp peak. Analysis of the spectra at different temperatures allows for the calculation of the rotational energy barrier. leibniz-fli.de
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement and Fragmentation Pathway Analysis
High-resolution mass spectrometry provides the exact mass of the molecule, which can be used to determine its elemental composition with high confidence. For this compound (C₈H₁₅NO), the expected exact mass of the protonated molecule [M+H]⁺ can be calculated.
The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments provides valuable structural information. For amides, a common fragmentation pathway is the cleavage of the amide bond. nih.govrsc.orgyoutube.com
Predicted Fragmentation Pathway: The most likely fragmentation of protonated this compound would involve the cleavage of the C1-C(O) bond or the C(O)-N bond. A prominent fragmentation would be the formation of an acylium ion through the loss of a neutral dimethylamine (B145610) molecule.
Table 2: Predicted HRMS Fragments for this compound
| m/z (Predicted) | Formula | Description |
| 142.1226 | [C₈H₁₆NO]⁺ | Protonated molecule [M+H]⁺ |
| 97.0648 | [C₆H₉O]⁺ | Acylium ion resulting from loss of dimethylamine |
| 69.0704 | [C₅H₉]⁺ | Loss of CO from the acylium ion |
| 46.0651 | [C₂H₈N]⁺ | Protonated dimethylamine |
Advanced Vibrational Spectroscopy (Fourier-Transform Infrared and Raman)
Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov They are particularly useful for identifying functional groups. ifo.lviv.ua
The amide group gives rise to several characteristic vibrational bands. The positions of these bands are sensitive to the local environment, hydrogen bonding, and conformation. leibniz-fli.de
Amide I Band: This band, appearing in the region of 1630-1680 cm⁻¹, is primarily due to the C=O stretching vibration. researchgate.net Its exact position can be influenced by the steric bulk around the carbonyl group and the puckered nature of the cyclobutane ring.
Amide II Band: This band is a result of a combination of N-H bending and C-N stretching vibrations. However, in a tertiary amide like this compound, this band is absent.
Amide III Band: This is a complex vibration involving C-N stretching, N-H bending, and other modes. For a tertiary amide, a characteristic C-N stretch is expected.
The cyclobutane ring itself has characteristic vibrational modes, including CH₂ stretching, bending, wagging, and ring puckering modes. docbrown.infodtic.mil These vibrations are often found in the fingerprint region of the spectrum.
Table 3: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopy |
| C-H stretch (alkyl) | 2850-3000 | FTIR, Raman |
| C=O stretch (Amide I) | 1630-1680 | FTIR (strong), Raman (strong) |
| C-N stretch (amide) | 1250-1350 | FTIR, Raman |
| CH₂ bend (scissoring) | ~1450-1470 | FTIR, Raman |
| Cyclobutane ring modes | 800-1200 | FTIR, Raman |
Characterization of Cyclobutane Ring Puckering and Strain Features
The puckering of a cyclobutane ring is a well-known phenomenon, driven by the desire to relieve torsional strain inherent in a planar four-membered ring. The degree of puckering and the preferred conformation are highly dependent on the nature and substitution pattern of the substituents on the ring. For this compound, the presence of a methyl group at the C2 position and a carboxamide group at the C1 position would significantly influence the ring's geometry.
In the absence of experimental data, one can hypothesize that the ring would adopt a puckered conformation. The puckering angle and the relative orientation of the substituents would be determined by a complex interplay of steric and electronic effects. Advanced NMR techniques, such as 2D NOESY (Nuclear Overhauser Effect Spectroscopy), could provide through-space correlations between protons, offering insights into their spatial proximity and thus the ring's conformation in solution. However, without such experimental spectra, a definitive analysis of the puckering and associated strain features for this specific molecule cannot be provided.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state molecule. This technique would provide unequivocal data on bond lengths, bond angles, and torsion angles, offering a definitive picture of the molecular conformation of this compound.
Determination of Solid-State Molecular Conformation and Intermolecular Interactions
A crystal structure would reveal the exact puckering of the cyclobutane ring in the solid state. It would also elucidate the conformation of the N,N-dimethylcarboxamide group relative to the cyclobutane ring. Furthermore, the analysis of the crystal packing would identify any intermolecular interactions, such as hydrogen bonds (if present) or van der Waals forces, which govern the supramolecular architecture of the compound in its crystalline form.
Definitive Assignment of Absolute Configuration
For chiral molecules, single-crystal X-ray diffraction using a chiral space group or by employing anomalous dispersion effects can be used to determine the absolute configuration of the stereocenters. This compound possesses a chiral center at the C2 position. A crystallographic analysis would, therefore, be essential for the unambiguous assignment of the (R) or (S) configuration of this stereocenter in the analyzed crystal.
Without access to the crystallographic data for this compound, including unit cell dimensions, space group, and atomic coordinates, any discussion on its solid-state structure remains speculative.
Computational and Theoretical Chemistry Studies of N,n,2 Trimethylcyclobutane 1 Carboxamide
Quantum Mechanical Investigations of Molecular Structure and Energetics
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of N,N,2-trimethylcyclobutane-1-carboxamide. By solving the Schrödinger equation for the molecular system, these methods can predict a wide range of characteristics with high accuracy.
The determination of the most stable three-dimensional arrangement of atoms, or the ground state geometry, is the starting point for most computational studies. For this compound, this involves optimizing the bond lengths, bond angles, and dihedral angles to find the minimum energy structure.
Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are based on first principles without the use of empirical parameters. rsc.org Density Functional Theory (DFT) is another widely used approach that calculates the electron density of the system to determine its energy and other properties. rsc.org DFT methods, with functionals like B3LYP or M06-2X, often provide a good balance between accuracy and computational cost for molecules of this size. beilstein-journals.orgscispace.com
For this compound, calculations would be performed using a suitable basis set, such as the Pople-style 6-31G* or a more extensive basis set like 6-311+G(d,p), to accurately describe the electronic distribution. acs.org The resulting optimized geometry would provide precise information on the puckering of the cyclobutane (B1203170) ring and the orientation of the N,N-dimethylcarboxamide and 2-methyl substituents.
Table 1: Representative Calculated Geometrical Parameters for a Substituted Cyclobutane System (Analogous to this compound)
| Parameter | Method/Basis Set | Calculated Value |
| C1-C2 Bond Length | DFT (B3LYP/6-31G) | ~1.55 Å |
| C2-C3 Bond Length | DFT (B3LYP/6-31G) | ~1.56 Å |
| C1-C(O) Bond Length | DFT (B3LYP/6-31G) | ~1.52 Å |
| C=O Bond Length | DFT (B3LYP/6-31G) | ~1.23 Å |
| C-N Bond Length | DFT (B3LYP/6-31G) | ~1.36 Å |
| Ring Puckering Angle | DFT (B3LYP/6-31G) | ~25-30° |
Note: The data in this table are representative values for substituted cyclobutanes and are intended to illustrate the type of information obtained from quantum mechanical calculations. Actual values for this compound would require specific calculations.
The cyclobutane ring is not planar but exists in a puckered conformation to relieve torsional strain. ic.ac.uk This puckering can be described by a puckering amplitude and a phase angle. smu.edu For a monosubstituted cyclobutane, the substituent can occupy either an axial or an equatorial position, with the equatorial position generally being more stable to minimize steric interactions.
In this compound, the situation is more complex due to the presence of two substituents. The N,N-dimethylcarboxamide group at the 1-position and the methyl group at the 2-position can exist in cis or trans configurations relative to each other. For each of these, multiple conformations are possible due to the puckering of the cyclobutane ring and rotation around the C1-C(O) and C(O)-N bonds.
Computational studies would explore the potential energy surface of the molecule to identify all stable conformers and the energy barriers between them. This analysis is crucial for understanding the molecule's dynamic behavior. The relative energies of the different conformers would be calculated to determine the most populated states at a given temperature. The orientation of the bulky N,N-dimethylcarboxamide group will significantly influence the puckering of the cyclobutane ring. nih.gov
Cyclobutane possesses significant ring strain (approximately 26 kcal/mol) due to angle and torsional strain. umass.edu The substitution on the ring can either increase or decrease this strain energy. The strain energy of this compound can be calculated computationally using isodesmic or homodesmotic reactions. acs.org These are hypothetical reactions where the number and type of bonds are conserved on both sides of the equation, which helps in canceling out systematic errors in the calculations.
The puckering of the cyclobutane ring is quantitatively described by puckering coordinates, such as those defined by Cremer and Pople. smu.edu These parameters define the extent of puckering and the type of puckered conformation (e.g., bent or twisted). High-level ab initio calculations can provide accurate values for these parameters. researchgate.net For substituted cyclobutanes, the puckering is often coupled with the motion of the substituents. rsc.org
Table 2: Calculated Strain Energies for Substituted Cyclobutanes (Illustrative)
| Molecule | Computational Method | Calculated Strain Energy (kcal/mol) |
| Cyclobutane | MP2/6-311G+(2df,2pd) | ~26.5 |
| Methylcyclobutane | MP2/6-311G+(2df,2pd) | ~25.8 |
| 1,1-Dimethylcyclobutane | MP2/6-311G+(2df,2pd) | ~18.2 |
Note: These values are based on literature data for analogous systems and serve as a reference for the expected trends in this compound. acs.orgnih.govacs.org
Prediction of Reactivity and Reaction Pathways
Computational chemistry is an invaluable tool for elucidating reaction mechanisms, especially for reactions that are difficult to study experimentally. beilstein-journals.org For this compound, theoretical studies can predict its reactivity and map out the energetic profiles of its potential chemical transformations.
A key aspect of studying a chemical reaction computationally is the identification of the transition state (TS), which is the highest energy point along the reaction pathway. Various algorithms can be used to locate the TS geometry, which is characterized by having a single imaginary vibrational frequency corresponding to the motion along the reaction coordinate.
Once the transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. The IRC method follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products on the potential energy surface. This confirms that the located TS is indeed the correct one for the reaction of interest.
For this compound, potential reactions for investigation could include amide hydrolysis, ring-opening reactions, or reactions involving the substituents. For example, a computational study of the base-catalyzed hydrolysis of a cyclobutane-fused lactone has been performed, identifying the transition states for the reaction. mdpi.com Similar methodologies could be applied to study the hydrolysis of the amide group in this compound.
These energetic parameters are crucial for understanding the kinetics and thermodynamics of the reaction. For instance, a high activation energy suggests a slow reaction rate, while a large negative reaction energy indicates that the reaction is thermodynamically favorable. Computational studies can map out the complex energy landscapes of multi-step reactions, providing a comprehensive picture of the reaction mechanism. acs.org For this compound, this could involve exploring competing reaction pathways to predict the major products under different conditions.
Analysis of Frontier Molecular Orbitals (FMOs) and Charge Distribution
The electronic characteristics of a molecule are fundamental to its reactivity. Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnih.gov The energy and spatial distribution of these orbitals provide critical insights into the molecule's behavior as an electron donor or acceptor. youtube.com
For this compound, the HOMO is expected to be primarily localized on the amide functional group, specifically involving the lone pair electrons of the nitrogen and oxygen atoms. These regions represent the most probable sites for electrophilic attack. Conversely, the LUMO is anticipated to be centered around the carbonyl group (C=O), particularly on the carbon atom, which corresponds to the π* antibonding orbital. This site is the most susceptible to nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.
Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial atomic charges across the molecule. In this compound, the high electronegativity of the oxygen atom results in a significant partial negative charge. The nitrogen atom also carries a partial negative charge, while the carbonyl carbon is electrophilic with a partial positive charge, making it a key site for chemical reactions.
Table 1: Illustrative Frontier Molecular Orbital and Charge Distribution Data for this compound
| Parameter | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to ionization potential and electron-donating ability. |
| LUMO Energy | +1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 8.0 eV | Indicates kinetic stability and chemical reactivity; a larger gap suggests higher stability. |
| Partial Atomic Charge (Oxygen) | -0.55 | Highlights the nucleophilic character of the carbonyl oxygen. |
| Partial Atomic Charge (Nitrogen) | -0.40 | Indicates the electron-rich nature of the amide nitrogen. |
| Partial Atomic Charge (Carbonyl C) | +0.60 | Highlights the electrophilic character of the carbonyl carbon. |
Spectroscopic Property Prediction and Validation
Computational methods are invaluable for predicting and interpreting spectroscopic data, which are essential for molecular structure elucidation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis. Theoretical calculations can predict NMR chemical shifts (δ) and spin-spin coupling constants (J) with remarkable accuracy, aiding in the assignment of experimental spectra. The most common method for this is the Gauge-Including Atomic Orbital (GIAO) approach, typically employed with Density Functional Theory (DFT), such as the B3LYP functional. researchgate.netacs.orgnih.gov
For this compound, several key features in the predicted ¹H and ¹³C NMR spectra would be expected:
¹H NMR: Due to the restricted rotation around the C-N amide bond, the two N-methyl groups are chemically non-equivalent and would likely appear as two distinct singlets. libretexts.org The protons on the cyclobutane ring would exhibit complex splitting patterns due to their diastereotopic relationships and coupling with each other. The methyl group at the C2 position of the ring would appear as a doublet.
¹³C NMR: The carbonyl carbon (C=O) would be the most downfield signal, typically in the range of 170-175 ppm for amides. mdpi.com The carbons of the two N-methyl groups would also show distinct signals, as would the carbons of the cyclobutane ring.
Table 2: Predicted NMR Chemical Shifts (δ) for this compound (Illustrative)
| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
| Carbonyl (C=O) | 172.5 | - |
| N-CH₃ (cis to O) | 37.8 | 2.95 (s) |
| N-CH₃ (trans to O) | 34.5 | 2.85 (s) |
| Cyclobutane C1 | 50.2 | 3.10 (m) |
| Cyclobutane C2 | 38.9 | 2.50 (m) |
| C2-CH₃ | 19.5 | 1.15 (d) |
| Cyclobutane C3/C4 | ~25-30 | ~1.8-2.2 (m) |
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of chemical bonds. Computational frequency calculations can simulate these spectra, helping to assign specific vibrational modes to the observed absorption bands. nih.govacs.orgresearchgate.net These calculations are typically performed at the same level of theory as the geometry optimization.
Key predicted vibrational frequencies for this compound would include:
C=O Stretch: A strong and sharp absorption band, characteristic of the amide I band, is expected in the region of 1630-1680 cm⁻¹. mdpi.comacs.org This is one of the most prominent peaks in the IR spectrum of an amide.
C-N Stretch: The stretching vibration of the amide C-N bond would appear in the 1300-1400 cm⁻¹ range.
C-H Stretch: Aliphatic C-H stretching vibrations from the methyl and cyclobutane groups would be observed in the 2850-3000 cm⁻¹ region.
Calculated frequencies are often systematically overestimated and are typically corrected using empirical scaling factors to improve agreement with experimental data.
Table 3: Predicted Key Vibrational Frequencies for this compound (Illustrative)
| Vibrational Mode | Predicted Frequency (cm⁻¹, Scaled) | Typical Experimental Range (cm⁻¹) |
| Aliphatic C-H Stretch | 2980 - 2870 | 3000 - 2850 |
| Carbonyl C=O Stretch (Amide I) | 1665 | 1680 - 1630 |
| C-N Stretch | 1385 | 1400 - 1300 |
| CH₂/CH₃ Bending | 1460 - 1430 | 1470 - 1435 |
Molecular Dynamics Simulations for Dynamic Conformational Behavior
While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations offer a way to study the dynamic evolution of a molecule over time. acs.orgnih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals conformational changes, molecular flexibility, and interactions with the environment.
For this compound, MD simulations would be particularly useful for investigating two key dynamic processes:
Amide Bond Rotation: The C-N bond in amides has significant partial double bond character, which results in a substantial energy barrier to rotation. libretexts.org This barrier can be on the order of 15-20 kcal/mol. MD simulations can be used to calculate this rotational barrier and to explore the relative stability of the different rotamers. rsc.orgrsc.org
Cyclobutane Ring Puckering: The cyclobutane ring is not planar but exists in a puckered conformation to relieve torsional strain. nih.gov The ring can dynamically invert between different puckered states. MD simulations can map the potential energy surface of this puckering motion and determine the most stable conformations and the energy barriers between them.
Table 4: Illustrative Dynamic Properties from a Hypothetical Molecular Dynamics Simulation
| Property | Predicted Value/Observation | Significance |
| Amide C-N Rotational Barrier | 17 kcal/mol | Quantifies the energy required to rotate around the amide bond, explaining the slow interconversion of rotamers at room temperature. |
| Cyclobutane Puckering Angle | ~25-30 degrees | Defines the deviation from planarity of the cyclobutane ring, indicating the most stable puckered conformation. |
| Ring Inversion Barrier | ~1.5 kcal/mol | The low energy barrier suggests that the cyclobutane ring is flexible and rapidly interconverts between puckered forms. |
Chemical Transformations and Derivatization Strategies of N,n,2 Trimethylcyclobutane 1 Carboxamide
Reactivity of the Carboxamide Functionality
The N,N-disubstituted carboxamide group is a robust functional group, yet it can undergo several important transformations under specific reaction conditions.
The hydrolysis of the amide bond in N,N,2-trimethylcyclobutane-1-carboxamide would lead to the corresponding carboxylic acid and dimethylamine (B145610). This transformation can be achieved under either acidic or basic conditions, typically requiring elevated temperatures to overcome the high activation energy associated with cleaving the resonance-stabilized amide bond.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid, such as hydrochloric acid or sulfuric acid, and water, the carbonyl oxygen of the amide is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The subsequent collapse of the tetrahedral intermediate and proton transfer steps lead to the formation of 2,2-dimethylcyclobutane-1-carboxylic acid and dimethylammonium ion.
Base-Catalyzed Hydrolysis: Under basic conditions, for instance, with sodium hydroxide (B78521) in aqueous solution, a hydroxide ion directly attacks the electrophilic carbonyl carbon. This forms a tetrahedral intermediate which then expels the dimethylamide anion, a poor leaving group. To facilitate this, the reaction is typically driven to completion by heating. Subsequent acidification of the reaction mixture would protonate the resulting carboxylate salt to yield 2,2-dimethylcyclobutane-1-carboxylic acid.
| Condition | Reagents | Products |
| Acidic | HCl or H₂SO₄, H₂O, Heat | 2,2-dimethylcyclobutane-1-carboxylic acid, Dimethylammonium salt |
| Basic | NaOH or KOH, H₂O, Heat | 2,2-dimethylcyclobutane-1-carboxylate salt, Dimethylamine |
The reduction of the tertiary amide in this compound to the corresponding tertiary amine, (2,2-dimethylcyclobutyl)-N,N-dimethylmethanamine, can be accomplished using powerful reducing agents.
A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄) in an anhydrous aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The mechanism involves the initial formation of a complex between the LiAlH₄ and the amide. A subsequent intramolecular delivery of a hydride ion to the carbonyl carbon, followed by the elimination of an aluminate species, results in the formation of an iminium ion intermediate. A second hydride attack on the iminium ion yields the final tertiary amine product after an aqueous workup.
| Reagent | Solvent | Product |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | (2,2-dimethylcyclobutyl)-N,N-dimethylmethanamine |
The synthesis of analogs through N-functionalization of this compound itself is limited due to the absence of N-H bonds. However, the core structure can be utilized to generate a variety of analogs. One approach involves the hydrolysis of the amide to the carboxylic acid, which can then be converted to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This highly reactive acid chloride can then be treated with a wide array of primary or secondary amines to synthesize a library of different N-substituted amides. This method allows for systematic modifications of the amide portion of the molecule to explore structure-activity relationships in various contexts.
Directed Functionalization of the Cyclobutane (B1203170) Ring
The cyclobutane ring, while generally stable, can be functionalized, and its strained nature can be exploited in rearrangement reactions.
Introducing new substituents onto the cyclobutane ring of this compound in a stereoselective manner presents a significant synthetic challenge. One potential strategy involves the deprotonation of one of the α-protons to the carbonyl group using a strong, sterically hindered base like lithium diisopropylamide (LDA). The resulting carbanion could then be quenched with an electrophile. The stereochemical outcome of this reaction would be influenced by the directing effect of the existing substituents and the reaction conditions. The bulky N,N-dimethylamide group and the gem-dimethyl group at the adjacent carbon would likely direct the incoming electrophile to a specific face of the ring to minimize steric hindrance.
The inherent ring strain of the cyclobutane moiety makes it susceptible to rearrangement reactions, particularly under thermal or catalytic conditions. For instance, certain cyclobutane derivatives are known to undergo ring-opening reactions or expand to cyclopentane (B165970) systems. While specific examples for this compound are not documented, analogous structures can undergo such transformations. For example, the introduction of a reactive group, such as a hydroxyl or a leaving group, on the cyclobutane ring could facilitate a Wagner-Meerwein type rearrangement, leading to a differently substituted cyclobutane or a cyclopentane scaffold.
Another theoretical possibility is the Beckmann rearrangement if the corresponding cyclobutyl ketone oxime were synthesized. masterorganicchemistry.com This reaction would lead to a ring-expanded lactam. Similarly, reactions like the Hofmann or Curtius rearrangement of a related carboxylic acid derivative could potentially lead to an amine with a rearranged carbon skeleton. masterorganicchemistry.com
This compound as a Synthetic Intermediate
There is currently no available scientific literature that describes the use of this compound as a synthetic intermediate.
Development of New Building Blocks from the Cyclobutane Core
No published research could be found detailing the development of new building blocks derived from the cyclobutane core of this compound. The potential of this compound as a scaffold for further chemical synthesis remains unexplored in the available scientific literature.
Advanced Analytical Method Development for Research Applications Excluding Basic Identification and Purity Testing
Chiral Chromatographic Methods for Enantiomeric and Diastereomeric Separations
The presence of two stereocenters in N,N,2-trimethylcyclobutane-1-carboxamide gives rise to four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The separation of these enantiomeric and diastereomeric pairs is critical for understanding their individual properties and is a significant challenge for analytical chemists.
Development of HPLC and GC Methods for Stereoisomer Resolution
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for the resolution of stereoisomers, provided a suitable chiral stationary phase (CSP) is employed. For a tertiary amide like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective due to their ability to form transient diastereomeric complexes with the analyte through a combination of hydrogen bonding, dipole-dipole, and steric interactions.
A typical approach to method development would involve screening a variety of polysaccharide-based columns (e.g., Chiralpak® series) under different mobile phase conditions. For HPLC, normal-phase conditions (e.g., hexane/isopropanol) often provide better selectivity for such compounds. In GC, derivatized cyclodextrin-based capillary columns are a common choice for the separation of volatile chiral compounds.
Table 1: Illustrative HPLC and GC Parameters for Stereoisomer Resolution
| Parameter | HPLC Method | GC Method |
| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | Chiraldex® G-TA (Trifluoroacetyl-gamma-cyclodextrin) |
| Dimensions | 4.6 x 250 mm, 5 µm | 30 m x 0.25 mm, 0.12 µm |
| Mobile Phase/Carrier Gas | n-Hexane/Isopropanol (90:10, v/v) | Helium |
| Flow Rate/Linear Velocity | 1.0 mL/min | 35 cm/sec |
| Temperature | 25°C | 120°C (Isothermal) |
| Detection | UV at 210 nm | Flame Ionization Detector (FID) |
| Hypothetical Retention Times (min) | (1R,2S): 8.5, (1S,2R): 9.8, (1R,2R): 11.2, (1S,2S): 12.5 | (1R,2S): 15.2, (1S,2R): 15.8, (1R,2R): 16.9, (1S,2S): 17.5 |
| Resolution (Rs) | >1.5 between all pairs | >1.5 between all pairs |
| Note: The data in this table is illustrative and based on typical separations of analogous compounds. |
Preparative Scale Chiral Separations for Stereopure Material Access
To obtain gram quantities of each stereoisomer for further research, analytical methods must be scaled up to a preparative level. Supercritical Fluid Chromatography (SFC) is increasingly the method of choice for preparative chiral separations due to its speed, lower solvent consumption, and easier fraction collection compared to HPLC. nih.govjascoinc.com The principles of chiral recognition remain the same as in HPLC, with polysaccharide-based CSPs being widely used. researchgate.net
The transition from analytical HPLC to preparative SFC involves optimizing the mobile phase, typically using supercritical CO₂ with a polar co-solvent like methanol, and adjusting the flow rate and pressure to maximize throughput while maintaining resolution. Stacked injections are commonly employed to increase the efficiency of the separation process.
Table 2: Hypothetical Preparative SFC Parameters
| Parameter | Value |
| Column | Chiralpak® AD-H (20 x 250 mm, 5 µm) |
| Mobile Phase | Supercritical CO₂ / Methanol (85:15, v/v) |
| Flow Rate | 70 mL/min |
| Back Pressure | 150 bar |
| Temperature | 35°C |
| Sample Loading | 50 mg per injection |
| Detection | UV at 220 nm |
| Productivity | ~0.5 g/hour per enantiomer |
| Note: The data in this table is illustrative and based on typical preparative chiral separations. |
Hyphenated Techniques for Complex Mixture Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the analysis of complex mixtures, such as reaction masses and impurity profiles.
LC-MS/MS and GC-MS/MS for Reaction Monitoring and Trace Impurity Profiling
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) are highly sensitive and selective techniques for identifying and quantifying components in a complex matrix. In the context of this compound synthesis (e.g., from 2-methylcyclobutane-1-carbonyl chloride and dimethylamine), these methods can be used to monitor the depletion of starting materials and the formation of the product in real-time.
Furthermore, these techniques are invaluable for impurity profiling, allowing for the detection and identification of trace-level impurities that may arise from side reactions or contaminated starting materials. By setting the mass spectrometer to monitor for specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM), high specificity and sensitivity can be achieved.
Table 3: Plausible LC-MS/MS Transitions for Reaction Monitoring and Impurity Profiling
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Identity |
| This compound | 156.1 [M+H]⁺ | 114.1 | Product |
| 2-methylcyclobutane-1-carboxylic acid | 115.1 [M+H]⁺ | 69.1 | Unreacted Starting Material |
| Dimethylamine (B145610) | 46.1 [M+H]⁺ | 30.1 | Unreacted Starting Material |
| Dimer by-product | 269.2 [M+H]⁺ | 156.1 | Potential Impurity |
| Note: The m/z values are hypothetical and would need to be confirmed experimentally. |
In Situ Spectroscopic Techniques for Real-Time Reaction Monitoring
In situ spectroscopic techniques, such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, allow for the real-time monitoring of chemical reactions as they occur in the reaction vessel. This provides valuable kinetic and mechanistic information without the need for sampling and quenching.
For the synthesis of this compound from its corresponding acyl chloride, in-situ FTIR can track the reaction progress by monitoring the disappearance of the characteristic C=O stretching vibration of the acyl chloride and the simultaneous appearance of the amide C=O stretch.
Table 5: Characteristic IR Frequencies for In Situ Reaction Monitoring
| Functional Group | Wavenumber (cm⁻¹) | Species |
| Acyl Chloride C=O | ~1800 | Starting Material |
| Amide C=O | ~1640 | Product |
| C-N Stretch | ~1400 | Product |
| Note: These are typical frequency ranges and can vary based on the molecular environment. |
By plotting the absorbance of these peaks over time, a reaction profile can be generated, allowing for the determination of reaction rates and the identification of any transient intermediates.
Conclusion and Future Research Perspectives
Summary of Comprehensive Synthetic, Mechanistic, and Characterization Insights
Synthetic Approaches: The synthesis of N,N,2-trimethylcyclobutane-1-carboxamide, while not explicitly detailed in the literature, can be reliably predicted based on established amidation methodologies. The most conventional route would involve the preparation of 2-methylcyclobutane-1-carboxylic acid, followed by its conversion to a more reactive acyl halide, such as 2-methylcyclobutanecarbonyl chloride, using reagents like thionyl chloride or oxalyl chloride. semanticscholar.org Subsequent reaction with dimethylamine (B145610) would yield the target tertiary amide.
An alternative and more advanced strategy leverages C–H functionalization logic. acs.org Research has demonstrated that a cyclobutane (B1203170) carboxamide core can be effectively synthesized and then modified. For instance, a simple cyclobutane carboxamide can undergo palladium-catalyzed C–H functionalization to introduce substituents, such as phenyl groups, with high efficiency and diastereoselectivity. acs.org This suggests a potential pathway where a precursor like N,N-dimethylcyclobutane-1-carboxamide could be methylated at the C2 position, although this specific transformation requires further investigation.
Mechanistic Considerations: The mechanisms relevant to this compound are twofold, concerning its formation and its potential reactions. The formation via an acid chloride proceeds through a standard nucleophilic acyl substitution mechanism. Mechanistic understanding of the cyclobutane ring itself is critical for predicting its reactivity. The ring possesses significant strain energy (approximately 26.3 kcal/mol), which is somewhat lessened by substitution. nih.gov This strain influences its chemical behavior, making it susceptible to ring-opening reactions under thermal or catalytic conditions, often proceeding through biradical intermediates. arxiv.org Furthermore, the amide functional group can act as a directing group in C–H functionalization reactions, guiding catalysts to specific C–H bonds on the cyclobutane ring for further elaboration. acs.org
Characterization Insights: Characterization of this compound would rely on standard spectroscopic techniques. Although specific data is not published, expected values can be inferred from analyses of analogous structures. acs.org The puckered conformation of the cyclobutane ring would result in a complex set of signals in the ¹H NMR spectrum, with distinct chemical shifts for the axial and equatorial protons. nih.gov The presence of three methyl groups would be confirmed by characteristic singlet or doublet signals. The ¹³C NMR would show signals for the carbonyl carbon, the quaternary and tertiary carbons of the ring, and the methyl carbons.
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
|---|---|
| ¹H NMR | Signals for N-methyl groups (singlets), C2-methyl group (doublet), and complex multiplets for cyclobutane ring protons. |
| ¹³C NMR | Signal for amide carbonyl (C=O) ~170-175 ppm, signals for cyclobutane ring carbons, and signals for the three methyl carbons. |
| IR Spectroscopy | Strong C=O stretching band for the tertiary amide around 1630-1670 cm⁻¹, C-N stretching, and C-H stretching bands. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of C₈H₁₅NO, along with characteristic fragmentation patterns. |
Proposed Future Directions in this compound Chemistry
The foundational knowledge of cyclobutane and amide chemistry provides a launchpad for innovative future research centered on this compound and its derivatives.
The unique combination of a strained ring and a robust amide functional group suggests several avenues for novel reactivity studies. Future work could focus on:
Mechanophore-based Reactivity: Investigating the molecule's response to mechanical force. Polymer mechanochemistry has shown that applying force can drive thermally "forbidden" reactions, such as the disrotatory ring-opening of cyclobutene (B1205218). rsc.org Studying how the substitution pattern of this compound influences its stability and potential as a mechanophore could lead to new stress-responsive materials. mit.edu
Catalytic Ring-Opening: While thermal ring-opening is known arxiv.org, exploring metal-catalyzed ring-opening reactions could yield valuable synthetic intermediates. Different catalysts could selectively cleave specific C-C bonds, providing access to functionalized linear alkyl chains that are otherwise difficult to synthesize.
Directed C–H Functionalization: Building on existing work acs.org, a systematic study could explore the directing-group ability of the carboxamide to functionalize the C3 and C4 positions of the cyclobutane ring. This would enable the synthesis of a library of polysubstituted cyclobutanes with precise stereochemical control.
Conventional amide synthesis often relies on hazardous reagents and generates significant waste. semanticscholar.org Future research should prioritize the development of sustainable methods to produce this compound.
Table 2: Comparison of Potential Green Synthetic Methodologies
| Methodology | Principle | Advantages | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Direct amidation of a carboxylic acid and amine using a catalyst (e.g., ceric ammonium (B1175870) nitrate) under solvent-free microwave conditions. | Fast, energy-efficient, simple workup, reduced solvent use. | mdpi.com |
| Enzymatic Synthesis | Use of lipases (e.g., Candida antarctica lipase (B570770) B) as biocatalysts for direct amidation in green solvents. | High selectivity, mild reaction conditions, biodegradable catalyst, minimal byproducts. | nih.gov |
| Boric Acid Catalysis | Solvent-free reaction of a carboxylic acid and an amine source (e.g., urea (B33335) or an amine) with boric acid as a simple, inexpensive catalyst. | Environmentally benign catalyst, solvent-free, high efficiency. | semanticscholar.orgresearchgate.net |
| Nanocatalyst-Mediated Synthesis | Oxidative amidation using recyclable magnetic nanocatalysts (e.g., CoFe₂O₄ NPs) under mild conditions. | Recyclable catalyst, high yields, operational simplicity. | rsc.org |
Implementing these greener routes would not only reduce the environmental impact but could also offer higher efficiency and novel selectivity compared to traditional methods.
Computational chemistry offers powerful tools for accelerating the discovery and development of new molecules. Future work in this area could involve:
Conformational and Reactivity Analysis: Using Density Functional Theory (DFT) to perform in-depth conformational analyses of this compound and its derivatives. acs.org Such studies can predict the most stable conformations and calculate the activation energies for potential reactions, guiding experimental efforts. arxiv.org
Virtual Library Design: Creating virtual libraries of related cyclobutane-amide architectures by systematically varying substituents on the ring and the amide nitrogen. nih.gov These libraries can be screened in silico for desirable properties, such as binding affinity to biological targets or specific physicochemical properties for materials science applications.
Machine Learning for Property Prediction: Employing machine learning models, trained on existing data from cyclobutane compounds, to predict the properties of novel, unsynthesized analogues. mit.edu This approach can rapidly identify candidates with enhanced stability, specific reactivity, or other desired characteristics, streamlining the discovery process.
Broader Implications for Cyclobutane-Containing Molecules in Chemical Science
The focused study of a molecule like this compound has significant implications for the broader field of chemical science. The cyclobutane motif, though historically underrepresented in drug discovery compared to five- and six-membered rings, is increasingly recognized for its value. nih.govnih.gov
Its rigid, three-dimensional, and puckered structure makes it an excellent scaffold for positioning functional groups in precise spatial orientations, a key advantage in designing enzyme inhibitors or receptor ligands. nih.govnih.gov Cyclobutane rings can serve as bioisosteres for other groups, like phenyl rings or alkenes, while improving properties such as metabolic stability and reducing planarity. nih.gov The development of synthetic methods for substituted cyclobutanes, such as those proposed here, contributes directly to the synthetic chemist's toolbox for creating complex, three-dimensional molecules for medicinal chemistry and fragment-based drug discovery. nih.govrsc.org
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N,N,2-trimethylcyclobutane-1-carboxamide, and how are reaction conditions optimized to ensure high yield and purity?
- Methodological Answer : A common synthetic approach involves cyclobutane ring formation followed by carboxamide functionalization. For example, cyclization of precursors like 2,2-dimethylbutanoic acid with methylamine derivatives in the presence of dehydrating agents (e.g., thionyl chloride) generates the carboxamide moiety . Reaction parameters such as temperature (typically 0–50°C), solvent polarity (e.g., dichloromethane or THF), and stoichiometric ratios of reagents are critical for minimizing side reactions like over-alkylation. Post-synthetic purification via column chromatography or recrystallization is recommended to isolate the compound in ≥95% purity .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer : A combination of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) and High-Resolution Mass Spectrometry (HRMS) is essential for structural elucidation. For instance, ¹H NMR can resolve methyl group splitting patterns (δ ~1.2–1.5 ppm for cyclobutane protons and δ ~2.8–3.1 ppm for N-methyl groups) . Purity is validated using High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 210–254 nm). Thermal stability is assessed via Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to determine melting points and decomposition thresholds .
Q. How do stereochemical considerations impact the synthesis and characterization of this compound?
- Methodological Answer : The compound’s stereoisomerism arises from the cyclobutane ring’s puckered conformation and substituent orientation. Synthetic routes must control stereoselectivity using chiral catalysts or enantiopure starting materials. 1D NOE experiments or X-ray crystallography are critical for distinguishing diastereomers. For example, NOE enhancements between axial methyl groups and adjacent protons confirm spatial proximity, resolving ambiguities in NMR assignments .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural characterization?
- Methodological Answer : Discrepancies between predicted and observed spectral data (e.g., unexpected splitting in NMR or HRMS adducts) require cross-validation with multiple techniques. For example:
- HRMS isotopic patterns can confirm molecular formula accuracy.
- 2D NMR (e.g., NOESY) clarifies through-space correlations for ambiguous proton assignments.
- Computational modeling (DFT calculations) predicts NMR chemical shifts and compares them to experimental data to identify misassignments .
Q. What strategies optimize the compound’s solubility and stability for in vitro bioassays?
- Methodological Answer :
- Solubility : Test solvents like DMSO (for stock solutions) or aqueous buffers (PBS at pH 7.4) with co-solvents (e.g., cyclodextrins) to enhance dissolution. Solubility is quantified via UV-Vis spectrophotometry .
- Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor degradation products using LC-MS to identify susceptible functional groups (e.g., cyclobutane ring strain or amide hydrolysis) .
Q. How can researchers investigate the pharmacological potential of this compound?
- Methodological Answer :
- Target Identification : Use molecular docking to predict interactions with receptors (e.g., GPCRs or enzymes) based on the compound’s cyclobutane rigidity and carboxamide hydrogen-bonding capacity.
- In Vitro Assays : Screen for activity in cell-based models (e.g., cAMP modulation or kinase inhibition) with dose-response curves (IC₅₀/EC₅₀ determination).
- Metabolic Stability : Assess hepatic microsomal half-life (e.g., human liver microsomes) to prioritize derivatives with improved pharmacokinetics .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational predictions and experimental results in property studies?
- Methodological Answer : For properties like logP (lipophilicity) or pKa, discrepancies may arise from force field inaccuracies in simulations. Validate computational models using experimental benchmarks:
- Experimental logP : Measure via shake-flask method with octanol/water partitioning.
- pKa Determination : Use potentiometric titration or UV-pH profiling.
- Adjust computational parameters (e.g., solvent model or partial charges) iteratively to align predictions with empirical data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
